molecular formula C15H22BrN3O2 B1376460 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine CAS No. 1042917-47-4

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

Cat. No.: B1376460
CAS No.: 1042917-47-4
M. Wt: 356.26 g/mol
InChI Key: LCSWTWAKDIYLGE-UHFFFAOYSA-N
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Description

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a bromopyridine moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine, also known as tert-butyl N-[1-(5-bromo-2-pyridyl)-4-piperidyl]carbamate, is currently unknown. This compound is a derivative of pyridine and piperidine, both of which are common structures in many pharmaceuticals and natural products . .

Mode of Action

The Boc group in the compound is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group is stable towards most nucleophiles and bases . The presence of the Boc group may influence the compound’s interaction with its potential targets.

Pharmacokinetics

The presence of the Boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the Boc group can be cleaved under acidic conditions , which could potentially affect the compound’s stability and activity in different physiological environments.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of Boc-protected amines is expected to continue to play an important role in the field of peptide synthesis . There is also interest in developing more environmentally friendly methods for peptide synthesis, including the use of water as a solvent . Additionally, new methods for N-Boc deprotection are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is unique due to the presence of both the Boc-protected amino group and the bromopyridine moiety. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSWTWAKDIYLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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